molecular formula C18H18FN3O3S B2939197 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)-3-methylbutanamide CAS No. 933211-39-3

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)-3-methylbutanamide

Cat. No.: B2939197
CAS No.: 933211-39-3
M. Wt: 375.42
InChI Key: MVZBHJCOCNWXKY-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)-3-methylbutanamide is a synthetic organic compound. It belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzothiadiazine ring system, a fluorophenyl group, and a methylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)-3-methylbutanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiadiazine Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine group.

    Attachment of the Methylbutanamide Moiety: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the amide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, benzothiadiazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds with similar structures have been explored for their potential as anti-inflammatory, anti-cancer, or anti-microbial agents. This compound might be evaluated for such therapeutic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)-3-methylbutanamide would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amide moiety could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-chlorophenyl)-3-methylbutanamide
  • 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-bromophenyl)-3-methylbutanamide

Uniqueness

The uniqueness of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)-3-methylbutanamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-12(11-18(23)20-14-8-6-13(19)7-9-14)10-17-21-15-4-2-3-5-16(15)26(24,25)22-17/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZBHJCOCNWXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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